S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate: is a complex organic compound characterized by its unique structure, which includes a five-membered ring, an amidine derivative, a primary amine, a hydroxyl group, an ether, and a sulfuric (thio-/dithio) component
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate involves multiple steps, including the formation of the amidine derivative and the incorporation of the thiosulfate group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to control temperature, pressure, and reaction time, as well as purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amidine, hydroxyl, and thiosulfate components .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosulfate group can lead to the formation of sulfonates, while reduction of the amidine group can yield amines .
Scientific Research Applications
Chemistry: In chemistry, S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolism. It has been shown to interact with various biomolecules, influencing cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for drug development due to its ability to modulate biological pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .
Mechanism of Action
The mechanism of action of S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and metabolic processes . The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or industrial processes .
Comparison with Similar Compounds
Thiols: Compounds containing an SH group, known for their nucleophilic properties.
Sulfides: Compounds with an R-S-R’ structure, analogous to ethers but with sulfur replacing oxygen.
Sulfonates: Compounds formed by the oxidation of thiosulfates, known for their stability and reactivity.
Uniqueness: S-((N-Tetrahydrofurfurylamidino)methyl) hydrogen thiosulfate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
40283-83-8 |
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Molecular Formula |
C7H14N2O4S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-hydroxysulfonothioyloxy-N'-[[(2S)-oxolan-2-yl]methyl]ethanimidamide |
InChI |
InChI=1S/C7H14N2O4S2/c8-7(5-13-15(10,11)14)9-4-6-2-1-3-12-6/h6H,1-5H2,(H2,8,9)(H,10,11,14)/t6-/m0/s1 |
InChI Key |
RNZNYDUSDMAFDI-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](OC1)CN=C(COS(=O)(=S)O)N |
Canonical SMILES |
C1CC(OC1)CN=C(COS(=O)(=S)O)N |
Origin of Product |
United States |
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